

Axl-IN-18 In Vitro Kinase Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: Axl-IN-18

Cat. No.: B12367018

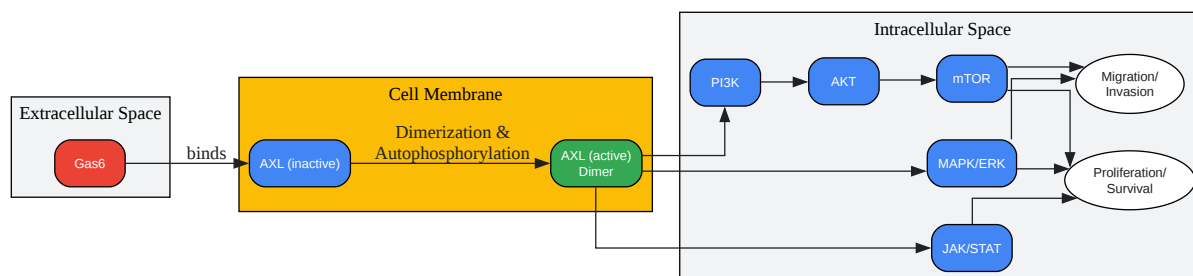
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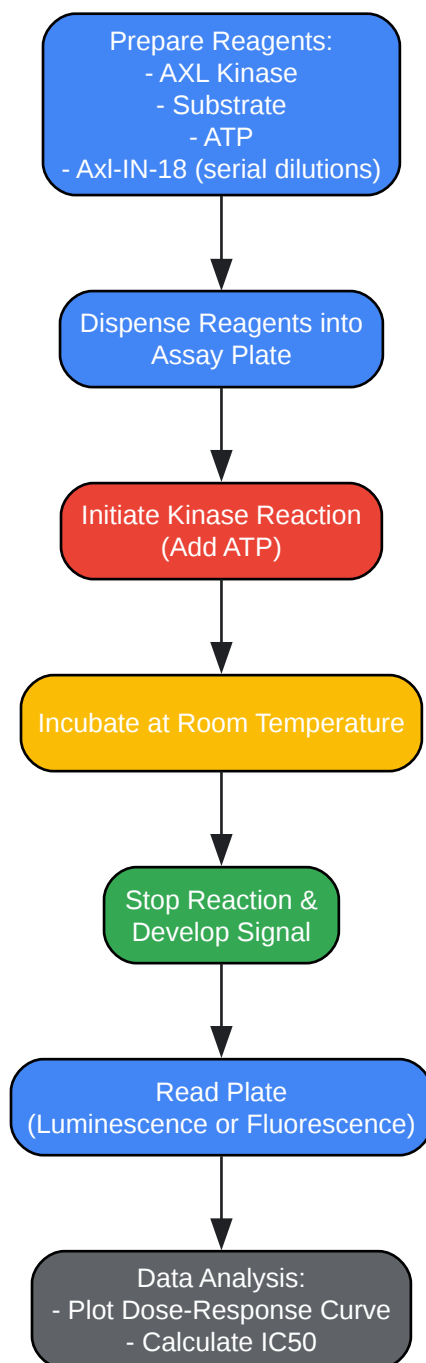
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro potency and selectivity of **Axl-IN-18**, a potent and selective type II AXL inhibitor. The following sections describe the AXL signaling pathway, provide a summary of the inhibitory activity of **Axl-IN-18**, and detail the experimental procedures for two common in vitro kinase assay formats: a luminescent-based assay and a fluorescence resonance energy transfer (FRET)-based assay.

AXL Signaling Pathway

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family. Its activation by its ligand, Gas6 (Growth arrest-specific 6), triggers dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which are crucial in regulating cell proliferation, survival, migration, and invasion. Dysregulation of the AXL signaling pathway has been implicated in the progression and therapeutic resistance of various cancers.





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